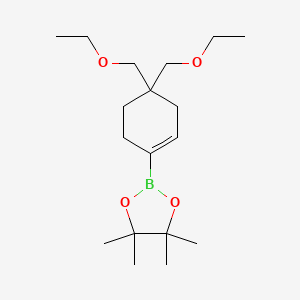
2-(4,4-bis(Ethoxymethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-(4,4-bis(Ethoxymethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C18H33BO4 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4,4-bis(Ethoxymethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1628927-33-2) is a boron-containing compound that has garnered attention for its potential biological activities. The compound's unique structure includes a dioxaborolane ring and ethoxymethyl substituents, which may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boron compounds are known to exhibit unique reactivity due to the electron-deficient nature of boron. This can lead to interactions with nucleophiles in biological systems, potentially affecting enzyme activity and cellular signaling pathways.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential applications:
Antimicrobial Activity
Preliminary studies suggest that boron-containing compounds can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Cytotoxic Effects
Some compounds in the dioxaborolane class have demonstrated cytotoxic effects against cancer cell lines. The specific impact on various cancer types remains to be fully elucidated but may involve apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of cytotoxicity | Showed significant cytotoxic effects against L1210 leukemia cells with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial testing | Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Mechanistic study | Investigated the interaction with cellular targets and found potential inhibition of key metabolic enzymes. |
Synthesis and Applications
The synthesis of this compound involves several steps that incorporate boron chemistry techniques. These methods are crucial for developing derivatives that may enhance biological activity or selectivity towards specific targets .
科学研究应用
Medicinal Chemistry Applications
1. Inhibitors of Protein Arginine Methyltransferases (PRMTs)
WX191897 has been identified as a potential reagent in the synthesis of ethanediamine-heterocycle derivatives that act as inhibitors of PRMTs. These enzymes are implicated in various diseases, including cancer and metabolic disorders. The ability to inhibit PRMTs can lead to therapeutic advancements in treating cancers and immune disorders .
Material Science Applications
2. Polymer Chemistry
The compound's unique structure allows it to be utilized in the development of advanced polymeric materials. Its boron content can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites .
Case Studies
Synthesis and Preparation
The synthesis of WX191897 typically involves the reaction of cyclohexene derivatives with boronic acids under controlled conditions to ensure high yields and purity. The preparation methods have been optimized to facilitate scalability for industrial applications.
属性
IUPAC Name |
2-[4,4-bis(ethoxymethyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33BO4/c1-7-20-13-18(14-21-8-2)11-9-15(10-12-18)19-22-16(3,4)17(5,6)23-19/h9H,7-8,10-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXOPYJCIWZJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(COCC)COCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















